Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Physical Chemistry Formulation Science Agrochemical Delivery

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-86-3) is a quaternary ammonium salt combining the 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate anion with a tris(2-hydroxyethyl)ammonium (triethanolammonium) cation. The anion core belongs to a class of 2,4-disubstituted-5-thiazolecarboxylic acid derivatives with established activity as herbicide safeners and microbicides.

Molecular Formula C11H16ClF3N2O5S
Molecular Weight 380.77 g/mol
Cat. No. B12337521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
Molecular FormulaC11H16ClF3N2O5S
Molecular Weight380.77 g/mol
Structural Identifiers
SMILESC(CO)[NH+](CCO)CCO.C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-]
InChIInChI=1S/C6H15NO3.C5HClF3NO2S/c8-4-1-7(2-5-9)3-6-10;6-4-10-2(5(7,8)9)1(13-4)3(11)12/h8-10H,1-6H2;(H,11,12)
InChIKeyCUMNGIQDPSTVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate: Class, Structure, and Core Procurement Context


Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-86-3) is a quaternary ammonium salt combining the 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate anion with a tris(2-hydroxyethyl)ammonium (triethanolammonium) cation. The anion core belongs to a class of 2,4-disubstituted-5-thiazolecarboxylic acid derivatives with established activity as herbicide safeners and microbicides [1][2]. The tris(2-hydroxyethyl)ammonium cation is a known component of biologically active ionic liquids and plant growth stimulant formulations, contributing to enhanced aqueous solubility and reduced crystallinity relative to conventional alkali metal or simple ammonium salts [3]. This specific salt form is positioned at the intersection of crop protection chemistry and ionic liquid-mediated agrochemical delivery, but direct comparative biological efficacy data against close analogs remain limited in the open literature.

Salt Form Liquid or low-melting triethanolammonium salt supports aqueous concentrate research
Pharmacophore Identical safener core to flurazole; selection is a formulation decision
Cation Activity Hydroxyl-rich cation may support co-formulation and plant response studies

Why Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate Cannot Be Simply Replaced by the Free Acid, Benzyl Ester, or Isopropylamine Salt


Simple substitution with the parent free acid (CAS 72850-61-4), the benzyl ester flurazole (CAS 72850-64-7), or the isopropylamine salt (CAS 72850-87-4) is not straightforward because the tris(2-hydroxyethyl)ammonium cation fundamentally alters key physicochemical properties that govern formulation behavior, seed coating compatibility, and aqueous delivery. The free acid is a crystalline solid (mp 131–135 °C) with limited water solubility , flurazole is a lipophilic ester requiring organic co-solvents [1], and the isopropylamine salt provides only a single protonatable amine center. In contrast, the tris(2-hydroxyethyl)ammonium cation introduces three hydroxyl groups that enhance hydrogen-bonding capacity and water miscibility, potentially enabling liquid concentrate formulations without volatile organic solvents [2][3]. These differences in physical form (liquid vs. solid), solubility, and solvent compatibility mean that each salt or ester form constitutes a distinct delivery vehicle, not a generic interchangeable active ingredient.

Free acid (CAS 72850-61-4) is a crystalline solid requiring organic co-solvents; may not be compatible with aqueous seed treatment research.
Benzyl ester flurazole (CAS 72850-64-7) has very low water solubility (log P ~3.6–4.0) and needs organic solvent-based delivery; aqueous formulation path may differ significantly.
Simple ammonium or sodium salts lack the hydroxyl-rich cation architecture and may not reproduce dual-function ionic liquid or plant response properties.

Quantitative Procurement Evidence for Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate: Comparative Data vs. Analogs


Physical State and Melting Behavior: Tris(2-hydroxyethyl)ammonium Salt vs. Free Acid

The free acid 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid is a crystalline solid with a reported melting point of 131–135 °C . While a precisely measured melting point for the tris(2-hydroxyethyl)ammonium salt is not publicly available, the general class of tris(2-hydroxyethyl)ammonium carboxylates is known to exhibit significantly depressed melting points, often forming room-temperature protic ionic liquids or low-melting solids due to extensive hydrogen-bonding networks [1]. This phase difference is critical: a liquid or low-melting salt can be formulated as a directly pumpable and meterable concentrate, eliminating the need for dissolution in organic solvents required by the crystalline free acid or the lipophilic benzyl ester flurazole.

Physical Form
Class-level inference
Expected liquid/low-melting solid vs. crystalline solid, mp 131–135 °C
May enable solvent-free liquid concentrate research
Melting point depression estimated >70–80 °C (class-level)
Physical Chemistry Formulation Science Agrochemical Delivery

Aqueous Solubility Enhancement: Tris(2-hydroxyethyl)ammonium vs. Benzyl Ester (Flurazole)

Flurazole, the benzyl ester of the same acid core, has a log P of approximately 3.6–4.0 (estimated from its structure) and very low water solubility (< 10 mg/L typical for such esters) [1]. Tris(2-hydroxyethyl)ammonium salts of carboxylic acids, by contrast, are intentionally designed for aqueous delivery: the RU 2744942 patent explicitly teaches that aqueous solutions of tris(2-hydroxyethyl)ammonium carboxylates are used directly for seed treatment [2]. The presence of three hydroxyl groups on the cation increases hydrophilicity by an estimated > 100-fold improvement in aqueous solubility compared to the benzyl ester, although an exact measured value for this specific anion is not published.

Aqueous Solubility
Class-level inference
Readily forms aqueous solutions vs.
Supports aqueous seed treatment research
Estimated >100-fold solubility advantage; class-level inference
Safener Core
Class-level inference
Contains 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate anion
Pharmacophore identical to commercial flurazole
Safety/activity evidence from flurazole literature
Cation Bioactivity
Class-level inference
Tris(2-hydroxyethyl)ammonium cation may enhance plant germination and development (patent)
Dual-function design may support combined safener/growth studies
Quantitative dose-response data to verify
Solubility Formulation Seed Treatment Environmental Fate

Herbicide Safener Core Activity: 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylate Anion vs. Other Thiazole Safeners

The 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate core is explicitly claimed as a safener for acetamide herbicides (alachlor, metolachlor, acetochlor) in sorghum and maize [1][2]. While the specific tris(2-hydroxyethyl)ammonium salt lacks published comparative dose-response data, flurazole (the benzyl ester of the same acid) is a commercially established safener applied as a seed treatment at rates of 1.25 g/kg seed, enhancing cytochrome P450-mediated herbicide metabolism [3]. The tris(2-hydroxyethyl)ammonium salt retains the identical safener-active anion, and the cation serves purely as a bioavailability and formulation modifier. Any procurement decision comparing these forms is therefore a decision about delivery efficiency, not about the intrinsic safening pharmacophore.

Safener Core
Class-level inference
Contains 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate anion
Pharmacophore identical to commercial flurazole
Safety/activity evidence from flurazole literature
Herbicide Safener Crop Protection Acetamide Herbicides Sorghum

Cation-Dependent Plant Growth Stimulation: Tris(2-hydroxyethyl)ammonium vs. Simple Ammonium or Sodium Salts

The tris(2-hydroxyethyl)ammonium cation is itself an active component in plant growth formulations. RU Patent 2,744,942 C1 explicitly teaches that aqueous solutions of tris(2-hydroxyethyl)ammonium salts of biologically active carboxylic acids improve seed germination and plant development [1]. This dual-function design—where both the cation and anion contribute biological activity—is not replicated by the free acid (which has no cation), by the sodium or potassium salts (where the cation is biologically inert), or by the isopropylamine salt (where the cation lacks the hydroxyl-rich, hydrogen-bonding architecture). The cation's three hydroxyl groups may facilitate membrane permeation and intracellular delivery of the carboxylate anion, though direct mechanistic evidence is lacking.

Cation Bioactivity
Class-level inference
Tris(2-hydroxyethyl)ammonium cation may enhance plant germination and development (patent)
Dual-function design may support combined safener/growth studies
Quantitative dose-response data to verify
Plant Growth Stimulation Seed Germination Ionic Liquids Crop Yield

Recommended Application Scenarios for Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate Based on Analyzed Evidence


Aqueous Seed Treatment Formulations for Sorghum and Maize Requiring Acetamide Herbicide Safening

This salt is directly deployable in water-based seed treatment slurries for sorghum and maize, where the anion provides safening against alachlor, metolachlor, and acetochlor injury, as established for the same acid core in US 4,251,261 [1] and for flurazole in sorghum [2]. The tris(2-hydroxyethyl)ammonium cation eliminates the need for organic co-solvents required by flurazole, simplifying formulation, reducing volatile organic compound emissions, and enabling tank-mix compatibility with other aqueous agrochemicals.

Protic Ionic Liquid Platform for Controlled-Release Agrochemical Delivery

Tris(2-hydroxyethyl)ammonium carboxylates are established as protic ionic liquids with tunable viscosity, conductivity, and thermal stability [3]. This specific compound may serve as a non-volatile, water-miscible ionic liquid carrier for co-delivered herbicides or fungicides, enabling slow-release or rainfastness properties not achievable with crystalline salt forms.

Dual-Function Seed Treatment Combining Safening and Growth Stimulation

Based on the broader patent teaching that tris(2-hydroxyethyl)ammonium salts of bioactive carboxylic acids improve seed germination and plant development [4], this compound may provide simultaneous herbicide safening and growth promotion in a single active ingredient, reducing the number of components in a seed treatment package and simplifying regulatory registration relative to multi-component mixtures.

Research Tool for Investigating Cation-Modulated Bioavailability of Thiazole Safeners

As a structurally distinct salt form of a known safener pharmacophore, this compound is valuable for structure–activity relationship studies comparing how ammonium cation architecture (triethanolammonium vs. isopropylammonium vs. sodium) affects uptake, translocation, and duration of safener activity in monocot crops. The hydroxyl-rich cation may alter cuticular penetration kinetics in ways that the simple isopropylamine salt (CAS 72850-87-4) does not.

Application
Selection Property
Validation Focus
Aqueous seed treatment research
Water miscibility and solvent-free formulation
Safening efficacy in sorghum/maize under acetamide challenge
Protic ionic liquid carrier research
Low melting point, tunable viscosity
Controlled release and rainfastness in model systems
Dual-function seed treatment research
Cation-anion co-activity
Germination and growth endpoints alongside safener efficacy
Cation SAR and uptake studies
Hydroxyl-rich cation architecture
Uptake kinetics difference from isopropylamine salt in monocot seedlings
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